Technical Guide: Physical Properties of Tert-butyl 3-aminopiperidine-1-carboxylate Hydrochloride
Technical Guide: Physical Properties of Tert-butyl 3-aminopiperidine-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of tert-butyl 3-aminopiperidine-1-carboxylate and its hydrochloride salt. This crucial chiral building block is instrumental in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1] This document outlines its chemical and physical characteristics, details experimental protocols for their determination, and illustrates its application in drug synthesis.
Core Physical and Chemical Properties
The physical properties of tert-butyl 3-aminopiperidine-1-carboxylate can vary slightly depending on whether it is in its free base form or as a hydrochloride salt, and whether it is a racemic mixture or a specific enantiomer. The following tables summarize the available quantitative data for these forms.
Table 1: Physical Properties of (S)-tert-butyl 3-aminopiperidine-1-carboxylate (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 200.28 g/mol | [2][4][5] |
| Appearance | Colorless to yellow gum or semi-solid | [2][3] |
| Boiling Point | 277.3 °C at 760 mmHg | [2] |
| Flash Point | 122 °C | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.484 | [2] |
| Solubility | Soluble in dimethylsulfoxide.[2][3] Sparingly soluble in water.[3] | |
| Specific Rotation | -28.5 º (c=1, DMF) | [2] |
Table 2: Physical Properties of racemic tert-butyl 3-aminopiperidine-1-carboxylate (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [6][7] |
| Molecular Weight | 200.28 g/mol | [6] |
| Appearance | White solid | [6] |
| Melting Point | 181-182 °C | [6] |
| Boiling Point | 277.3 ± 33.0 °C (Predicted) | [6] |
| Flash Point | 121.5 ± 25.4 °C | [6] |
| Density | 1.02 g/cm³ | [6] |
| Water Solubility | Slightly soluble in water | [6] |
Table 3: Physical Properties of tert-butyl 3-aminopiperidine-1-carboxylate Hydrochloride (Salt)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | |
| Molecular Weight | 236.74 g/mol |
Note: Specific quantitative data for the hydrochloride salt, such as melting point and solubility, are not consistently reported in publicly available literature and may vary between suppliers.
Experimental Protocols
Detailed methodologies for the determination of key physical properties are crucial for quality control and characterization.
Melting Point Determination
The melting point is a critical indicator of purity for solid compounds.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[8]
-
Capillary tubes (sealed at one end)[8]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the solid sample is placed in a mortar and finely ground with a pestle to ensure a uniform particle size.[8]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[9]
-
Measurement:
-
Initial Rapid Determination: For an unknown sample, a rapid heating rate (e.g., 10-20 °C/minute) is used to determine an approximate melting range.[8]
-
Precise Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to about 1-2 °C per minute.
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]
Solubility Assessment
Apparatus:
-
Vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
A known mass of tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is added to a vial.
-
A known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) is added to the vial.
-
The mixture is agitated using a vortex mixer or magnetic stirrer at a constant temperature until equilibrium is reached.
-
Visual observation is used to determine if the solid has completely dissolved.
-
If the solid dissolves, more solute is added incrementally until saturation is reached. If the solid does not dissolve, more solvent is added.
-
Solubility is expressed in terms of mass of solute per volume of solvent (e.g., mg/mL).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: The chemical shifts, integration, and coupling constants of the peaks are analyzed to confirm the presence of the tert-butyl group, the piperidine ring protons, and the amino group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.
-
Data Analysis: Characteristic absorption bands for N-H stretching (amine), C=O stretching (carbamate), and C-H stretching (alkyl groups) are identified.
Application in Drug Synthesis Workflow
Tert-butyl 3-aminopiperidine-1-carboxylate is a vital chiral intermediate in the synthesis of several DPP-IV inhibitors.[1] The following diagram illustrates a generalized workflow for its use in the synthesis of a target drug molecule.
Caption: Synthetic workflow of a DPP-IV inhibitor.
This guide provides a foundational understanding of the physical properties of tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride and its free base forms. The provided experimental protocols offer a starting point for in-house characterization and quality control. The crucial role of this intermediate in the synthesis of important pharmaceuticals highlights its significance in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. tert-Butyl (R)-3-Aminopiperidine-1-carboxylate [cymitquimica.com]
- 5. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
